tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-4-6-10-7-5-9-15-12(10)11/h5,7,9,11H,4,6,8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGXGELCTJPNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724460 | |
| Record name | tert-Butyl 5,6,7,8-tetrahydroquinolin-8-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-47-8 | |
| Record name | Carbamic acid, N-(5,6,7,8-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5,6,7,8-tetrahydroquinolin-8-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Laboratory-Scale Synthesis
Reagents :
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5,6,7,8-Tetrahydroquinolin-8-amine (freebase)
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Di-tert-butyl dicarbonate (1.1–1.5 equiv)
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Triethylamine (1.5–2.0 equiv) or aqueous sodium hydroxide
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure :
The amine is dissolved in anhydrous DCM, followed by sequential addition of triethylamine and Boc₂O at 0°C. The reaction proceeds at room temperature for 12–24 hours, monitored by TLC or LC–MS. Workup involves washing with water, drying over Na₂SO₄, and purification via silica gel chromatography.
Industrial-Scale Optimizations
Patent literature describes large-scale adaptations using continuous flow reactors to enhance efficiency. Key modifications include:
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Solvent : Transition to toluene for improved safety and cost-effectiveness.
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Base : Replacement of triethylamine with aqueous NaOH to simplify purification.
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Temperature : Elevated temperatures (40–50°C) reduce reaction time to 2–4 hours.
Reductive Amination for Functionalized Derivatives
Reductive amination is employed to introduce alkyl or aryl substituents at the 8-position of tetrahydroquinoline before Boc protection. This method is pivotal for synthesizing CXCR4 antagonists.
Substrate Scope and Conditions
General Reaction :
Example :
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Aldehyde : 1-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)-butan-4-al
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Reducing Agent : Sodium triacetoxyborohydride (1.5 equiv)
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Solvent : THF or acetonitrile
Key Considerations :
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Stereochemistry : Use of (S)-configured starting amines ensures enantiomeric purity in final products.
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Acid Additives : Acetic acid (10 mol%) accelerates imine formation and reduction.
Alkylation of Boc-protected intermediates enables the introduction of pharmacophoric groups, such as benzimidazole or isoquinoline moieties.
Nucleophilic Substitution
Reagents :
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Boc-protected amine
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Alkylating agent (e.g., 1-chloromethylisoquinoline)
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Base: K₂CO₃ or DIPEA
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Solvent: Acetonitrile or DMF
Procedure :
A mixture of the amine, alkylating agent (1.05–1.15 equiv), and DIPEA (1.5 equiv) in acetonitrile is refluxed for 16–24 hours. Purification via flash chromatography yields the coupled product.
Buchwald–Hartwig Amination
For aromatic coupling, palladium-catalyzed amination is utilized:
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Catalyst : Pd₂(dba)₃/Xantphos
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Ligand : 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)
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Solvent : Toluene at 100°C
Deprotection and Final Product Isolation
Removal of the Boc group is achieved under acidic conditions:
Reagents :
-
Trifluoroacetic acid (TFA) in DCM (1:4 v/v)
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Hydrochloric acid (4M in dioxane)
Procedure :
The Boc-protected compound is stirred in TFA/DCM at room temperature for 1 hour. Evaporation and neutralization with aqueous NaHCO₃ yield the free amine.
Industrial Manufacturing Considerations
Large-scale production prioritizes cost, safety, and reproducibility:
Solvent Selection
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Dichloromethane | High solubility, easy evaporation | Environmental toxicity |
| Toluene | Cost-effective, low polarity | Requires higher temperatures |
| Acetonitrile | Polar aprotic, inert | High cost |
Catalytic Additives
-
Iodide Salts : KI (0.1 equiv) accelerates alkylation rates by 30–40%.
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Molecular Sieves : 3Å sieves absorb water in reductive amination, improving yields.
Case Study: Synthesis of CXCR4 Antagonist Intermediate
A patent-described route (Scheme 5) illustrates industrial applicability:
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Condensation :
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5,6,7,8-Tetrahydroquinolin-8-amine + aldehyde → Imine (97% yield).
-
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Reduction :
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NaBH₄/MeOH → Secondary amine.
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Boc Protection :
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Boc₂O/NaOH → tert-Butyl carbamate (89% yield).
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This three-step sequence achieves an overall yield of 78%, demonstrating scalability for multi-kilogram batches.
Challenges and Troubleshooting
Common Issues
Chemical Reactions Analysis
tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, nucleophilic substitution can occur with reagents like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline-8-carboxylic acid, while reduction may produce 5,6,7,8-tetrahydroquinoline.
Scientific Research Applications
tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that could lead to the development of new medications.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues of Compound A, their synthesis yields, and distinguishing features:
Key Observations:
- Substituent Effects on Yield : The introduction of bulkier substituents (e.g., pyridinylmethyl groups) reduces synthetic yields (63% vs. 52%) due to steric hindrance during reductive amination .
- Boc Deprotection Efficiency : Removal of the Boc group from Compound A derivatives (e.g., N1-(pyridin-2-ylmethyl)-butane-1,4-diamine) achieves near-quantitative yields (99%), highlighting the robustness of this step .
Spectroscopic and Analytical Data
- ¹³C NMR Shifts: Compound A exhibits characteristic peaks at δ 77.36 (Boc carbonyl) and δ 28.54 (tert-butyl carbons) . Derivatives with methoxyisoquinoline substituents (e.g., tert-butyl(4-(((6-methoxyisoquinolin-1-yl)methyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)butyl)carbamate) show additional peaks at δ 106.62 and 104.75, corresponding to methoxy-substituted aromatic carbons .
- HRMS Validation : All compounds, including Compound A, are validated via HRMS, with deviations <0.0002 Da, confirming synthetic accuracy .
Biological Activity
Introduction
tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
- IUPAC Name : tert-butyl N-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]carbamate
- InChI Key : IPGXGELCTJPNDX-LLVKDONJSA-N
The compound features a tert-butyl group linked to a carbamate moiety and a tetrahydroquinoline ring. This unique structure is significant for its biological interactions.
The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. The carbamate moiety can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. The tetrahydroquinoline ring may influence enzyme activity and receptor binding due to its ability to mimic natural substrates or ligands.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds in the tetrahydroquinoline family. For instance, a study demonstrated that certain tetrahydroisoquinoline derivatives effectively suppressed SARS-CoV-2 replication in vitro. One derivative exhibited an EC50 of 3.15 μM and a selective index exceeding 63.49, indicating promising antiviral activity comparable to established drugs like chloroquine .
Anticancer Properties
Research has indicated that compounds containing the tetrahydroquinoline structure exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies show that these compounds can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines .
Cholinesterase Inhibition
Tetrahydroquinoline derivatives have been investigated for their potential as cholinesterase inhibitors. Such activity is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that certain derivatives can effectively inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in cognitive disorders .
Comparative Analysis with Similar Compounds
| Compound | Activity | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Antiviral | 3.15 | >63.49 |
| Chloroquine | Antiviral | 44.90 | 2.94 |
| Tetrahydroquinoline derivative X | Cholinesterase inhibitor | 10 | >50 |
This table summarizes the biological activities of this compound compared to similar compounds.
Case Studies
- Antiviral Efficacy Against SARS-CoV-2
- Cholinesterase Inhibition
- Anticancer Activity
Q & A
Basic Questions
Q. What are the standard synthetic routes for tert-butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate, and how are reaction conditions optimized?
- The compound is typically synthesized via reductive amination of 5,6,7,8-tetrahydroquinolin-8-amine with tert-butyl carbamate derivatives. Key steps include:
- Protection of the amine group : Use of Boc (tert-butoxycarbonyl) protecting groups to prevent undesired side reactions .
- Reductive amination : Reaction of the amine with aldehydes or ketones in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at room temperature, achieving yields of 52–63% .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DCM) and mild reducing agents minimize byproducts and improve purity.
Q. How is the molecular structure of this compound confirmed experimentally?
- X-ray crystallography : Resolves the 3D arrangement of atoms, particularly the bicyclic tetrahydroquinoline core and Boc group orientation .
- NMR spectroscopy :
- ¹H NMR : Distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ 6.2–8.3 ppm) .
- ¹³C NMR : Confirms carbamate carbonyl (δ ~155 ppm) and quaternary carbons in the Boc group .
Q. What strategies are employed for chiral resolution of racemic mixtures of this compound?
- Chiral resolving agents : Use of enantiopure acids (e.g., tartaric acid) to form diastereomeric salts, which are separated via crystallization .
- Asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce stereoselectivity during key steps like reductive amination .
Advanced Research Questions
Q. How can reaction yields be improved in the reductive amination step during synthesis?
- Parameter optimization :
- Temperature : Lower temperatures (0–25°C) reduce side reactions.
- Catalyst loading : Excess NaBH(OAc)₃ (1.5–2.0 equiv) ensures complete conversion .
- Solvent choice : DCM or 1,2-dichloroethane improves reagent solubility and stability .
- Workflow : Monitor reaction progress via TLC or LCMS, and purify intermediates using flash chromatography (e.g., 0–10% MeOH/DCM gradients) .
Q. What role does this compound play in designing CXCR4 antagonists?
- Pharmacophore integration : The tetrahydroquinoline scaffold enhances binding to CXCR4 receptors, critical for inhibiting HIV entry and cancer metastasis .
- Structure-activity relationship (SAR) studies :
- N-Methylation : Improves metabolic stability by reducing oxidative deamination .
- Substituent effects : Electron-withdrawing groups on the quinoline ring enhance receptor affinity .
Q. How are inconsistencies in spectroscopic data resolved during structural validation?
- Multi-technique validation : Cross-verify NMR assignments with HSQC, HMBC, and COSY experiments to resolve overlapping signals .
- Crystallographic refinement : Use SHELXL for high-resolution data to correct bond length/angle discrepancies .
- HRMS calibration : Ensure accurate mass measurements (<5 ppm error) to confirm molecular formula .
Q. What methodologies are used to study the compound’s coordination chemistry with transition metals?
- Complexation studies : React with metal salts (e.g., PdCl₂, Cu(OAc)₂) in ethanol/water mixtures to form stable complexes .
- Analytical techniques :
- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands (λ ~300–400 nm).
- X-ray absorption spectroscopy (XAS) : Determines metal oxidation states and coordination geometry .
Methodological Considerations
Q. How is computational modeling applied to predict the compound’s reactivity and stability?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict transition states for carbamate hydrolysis .
- Molecular docking : Simulate interactions with biological targets (e.g., CXCR4) using AutoDock Vina to guide synthetic modifications .
Q. What precautions are necessary when handling this compound in vitro?
- Safety protocols :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Avoid strong acids/bases that may hydrolyze the carbamate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
